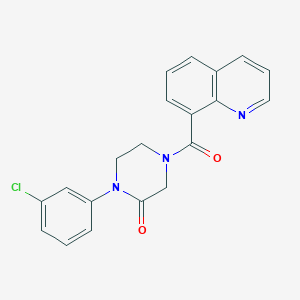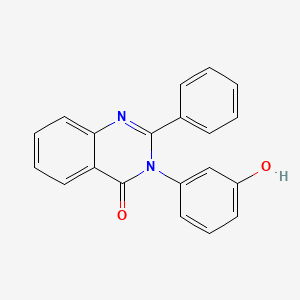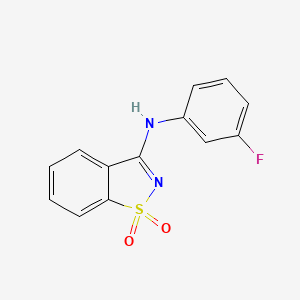![molecular formula C22H33N3O7S B5597322 N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B5597322.png)
N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate (CP-690,550) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme involved in the signaling pathways of various cytokines and growth factors. CP-690,550 has shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the prevention of transplant rejection.
科学的研究の応用
Sulfomethylation in Chemistry
A study by Van Westrenen & Sherry (1992) detailed the sulfomethylation of piperazine and its use in synthesizing mono- and diacetate derivatives. This chemical process is crucial in creating complex molecular structures for various applications, including drug design and synthesis.
Antimalarial and Antiviral Applications
Research by Fahim & Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives, revealing their potential as antimalarial agents and their role in the theoretical study of COVID-19 drugs. This highlights the compound's potential use in developing treatments for infectious diseases.
Biological Screening and Fingerprint Applications
A study conducted by Khan et al. (2019) explored the biological activities of certain sulfonamide derivatives, including their use in antibacterial, antifungal, and anthelmintic applications. The study also mentioned their potential in latent fingerprint analysis, indicating a novel application in forensic science.
Antibacterial Potentials
The synthesis and evaluation of antibacterial properties of acetamide derivatives were explored by Iqbal et al. (2017). These compounds, including those with piperazine structures, show promise as antibacterial agents, contributing to the ongoing search for new antimicrobials.
Anticancer Research
Eldeeb et al. (2022) Eldeeb et al. (2022) studied sulfonamide-derived isatins and their effects on hepatocellular carcinoma cells, highlighting their potential as anticancer agents. This suggests the compound's relevance in developing new cancer therapies.
Alzheimer's Disease Therapy
Multifunctional amides, including those with piperazine structures, were synthesized for potential use in Alzheimer's disease treatment, as researched by Hassan et al. (2018). The study emphasizes the compound's potential in neurodegenerative disease therapy.
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-(4-cyclooctylpiperazin-1-yl)sulfonylphenyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S.C2H2O4/c1-17(24)21-18-9-11-20(12-10-18)27(25,26)23-15-13-22(14-16-23)19-7-5-3-2-4-6-8-19;3-1(4)2(5)6/h9-12,19H,2-8,13-16H2,1H3,(H,21,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXVGTQYKCHJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5597249.png)



![N-{[4'-(1-piperidin-1-ylethyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5597277.png)

![4-({5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}methyl)-1-methylpiperidine](/img/structure/B5597283.png)
![3-cyclohexyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5597302.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5597307.png)

![5-methyl-3-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5597319.png)

![ethyl {2-[(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B5597334.png)
